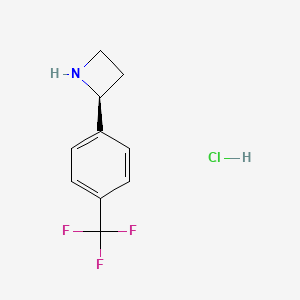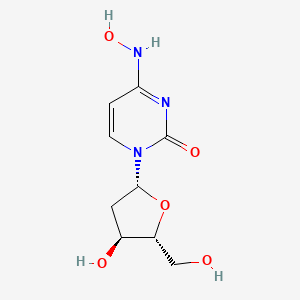
Lactaral
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactaral is a sesquiterpene compound found in certain species of the Lactarius genus of mushrooms. These mushrooms belong to the family Russulaceae and are known for their milky latex exudate. This compound is one of the many bioactive compounds isolated from these mushrooms, and it has garnered interest due to its unique chemical structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactaral can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the mushroom matrix. Chemical synthesis of this compound involves the construction of the sesquiterpene skeleton through a series of reactions, including cyclization, oxidation, and reduction steps. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the extraction process from natural sources. This involves large-scale cultivation of Lactarius mushrooms, followed by solvent extraction and purification techniques such as chromatography. Advances in biotechnological methods, including the use of genetically modified organisms, are also being explored to enhance the yield and efficiency of this compound production .
Análisis De Reacciones Químicas
Types of Reactions
Lactaral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lactaroscrobiculide B, a sesquiterpene lactone with a carbonyl group.
Reduction: Reduction of this compound can yield different furanosesquiterpenes.
Substitution: This compound can participate in substitution reactions, particularly involving its furan ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various sesquiterpene derivatives, such as lactaroscrobiculide B and other furanosesquiterpenes. These products have been studied for their potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Lactaral serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has focused on the ecological role of this compound in mushroom defense mechanisms and its interactions with other organisms.
Medicine: Preliminary studies suggest that this compound and its derivatives may possess antimicrobial, anti-inflammatory, and anticancer properties, making them potential candidates for drug development.
Industry: This compound is being explored for its potential use in the development of natural pesticides and other agrochemical products
Mecanismo De Acción
The mechanism of action of lactaral involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, this compound may interact with cellular receptors to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Lactaral shares structural similarities with other sesquiterpenes found in the Lactarius genus, such as furoscrobiculins and lactaroscrobiculide B. this compound is unique due to its specific furan ring structure and the presence of certain functional groups that confer distinct biological activities. Similar compounds include:
Furoscrobiculins: These compounds also contain furan rings but differ in their substitution patterns.
Lactaroscrobiculide B: A sesquiterpene lactone with a carbonyl group, formed through the oxidation of this compound
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Propiedades
| 54462-53-2 | |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-11(12-4-5-15(2,3)7-12)6-13-9-17-10-14(13)8-16/h4,8-11H,5-7H2,1-3H3/t11-/m1/s1 |
Clave InChI |
VTVXUNQJWFOXFX-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CC1=COC=C1C=O)C2=CCC(C2)(C)C |
SMILES canónico |
CC(CC1=COC=C1C=O)C2=CCC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate](/img/structure/B12925819.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)

![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
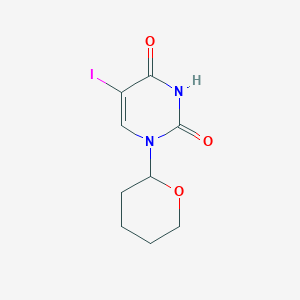
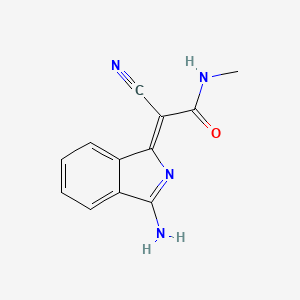
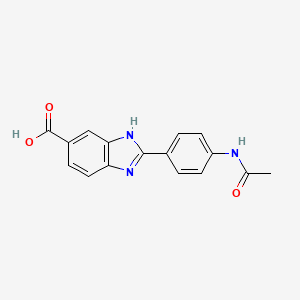
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)

